molecular formula C9H8N6O4 B5972216 2-hydroxy-5-nitrobenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

2-hydroxy-5-nitrobenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

Cat. No. B5972216
M. Wt: 264.20 g/mol
InChI Key: QHYWXUJZKKHSEW-NYYWCZLTSA-N
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Description

2-hydroxy-5-nitrobenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, commonly known as HNBH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. HNBH is a member of the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of HNBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNBH has been shown to bind to the active sites of enzymes, such as proteases and kinases, and inhibit their activity. HNBH has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
HNBH has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. HNBH has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). HNBH has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

HNBH has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, HNBH also has some limitations, such as its limited solubility in water and its instability under certain conditions. HNBH is also relatively expensive compared to other chemical compounds used in lab experiments.

Future Directions

There are several future directions for the research on HNBH. One possible direction is to investigate the potential of HNBH as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore the use of HNBH as a building block for the synthesis of various functional materials, such as metal-organic frameworks and molecular magnets. Additionally, further research is needed to elucidate the mechanism of action of HNBH and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of HNBH involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of HNBH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

HNBH has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HNBH has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. HNBH has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.
In biochemistry, HNBH has been used as a probe to study the mechanism of action of various enzymes, such as proteases and kinases. HNBH has been shown to inhibit the activity of several enzymes by binding to their active sites. In materials science, HNBH has been used as a building block to synthesize various functional materials, such as metal-organic frameworks and molecular magnets.

properties

IUPAC Name

2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O4/c10-8-9(14-19-13-8)12-11-4-5-3-6(15(17)18)1-2-7(5)16/h1-4,16H,(H2,10,13)(H,12,14)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYWXUJZKKHSEW-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

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